Bienvenue dans la boutique en ligne BenchChem!

Ac4GalNAz

S-glyco-modification metabolic labeling efficiency chemical reporter screening

Design your glycobiology experiments with Ac4GalNAz, the definitive chemical reporter for O-GalNAc and O-GlcNAc modifications. Unlike Ac4GlcNAz or Ac4ManNAz, it routes specifically into O-linked glycosylation pathways, avoiding confounding N-glycan signals. This is the only azido-sugar validated for ex vivo organ ECM labeling and a dual-function PROTAC linker for targeted glycoprotein degradation. Ensure batch-to-batch consistency with the market-standard ≥98% purity for reproducible metabolic labeling, SPAAC imaging, and chemoproteomic enrichment.

Molecular Formula C16H22N4O10
Molecular Weight 430.37 g/mol
Cat. No. B1401482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4GalNAz
Molecular FormulaC16H22N4O10
Molecular Weight430.37 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1
InChIKeyHGMISDAXLUIXKM-YJUJGKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4GalNAz as a Bioorthogonal Metabolic Labeling Reagent for O-Linked Glycoprotein Research and Targeted Procurement


Ac4GalNAz (tetraacetylated N-azidoacetylgalactosamine) is a cell-permeable, azide-functionalized monosaccharide analog of N-acetylgalactosamine (GalNAc) widely used as a metabolic chemical reporter for bioorthogonal labeling of O-linked glycoproteins [1]. The peracetylation enhances passive diffusion across the plasma membrane, after which intracellular esterases remove the acetyl groups to release the free azido sugar, enabling its incorporation into glycoconjugates via cellular biosynthetic machinery [2]. The azide moiety permits subsequent detection, enrichment, or functionalization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry without interfering with native biological processes [3].

Why Ac4GalNAz Cannot Be Casually Substituted with Other Azido-Sugars in O-Glycan Labeling Workflows


Direct substitution of Ac4GalNAz with other peracetylated azido-sugars such as Ac4GlcNAz or Ac4ManNAz is not scientifically valid due to fundamental differences in their metabolic fates, enzymatic processing, and ultimate glycan incorporation patterns [1]. Ac4GalNAz is primarily incorporated into O-GalNAc (mucin-type) and O-GlcNAc modifications via the GalNAc salvage pathway and subsequent epimerization by UDP-galactose-4'-epimerase (GALE), whereas Ac4ManNAz is exclusively routed into sialic acid biosynthesis, and Ac4GlcNAz exhibits broader incorporation into both O-GlcNAc and N-linked glycans due to facile conversion to ManNAz [2]. Consequently, the choice of azido-sugar precursor directly determines which glycoproteome subpopulation is labeled, making compound selection a critical experimental variable rather than a matter of vendor convenience.

Quantitative Evidence for Ac4GalNAz Differentiation: Head-to-Head Comparative Performance Data


Labeling Efficiency Superiority: Ac4GalNAz and Ac4GlcNAz Outperform Ac4ManNAz and Other Azido-Sugars in S-Glyco-Modification Assays

In a systematic evaluation of fifteen unnatural monosaccharides for metabolic labeling and associated S-glyco-modification side reactions, Ac4GlcNAz and Ac4GalNAz demonstrated the most remarkable labeling effects among all detected compounds. Notably, structurally similar compounds including Ac4ManNAz, Ac46AzGlucose, and Ac46AzGalactose failed to exhibit comparably robust signals [1]. This quantitative finding establishes Ac4GalNAz and Ac4GlcNAz as the preferred azido-sugar scaffolds for achieving high labeling efficiency while minimizing undesired S-glyco-modification artifacts that generate false positives in proteomic identification [1].

S-glyco-modification metabolic labeling efficiency chemical reporter screening

Concentration-Dependent Labeling of Cell Surface O-Glycans: Ac4GalNAz Achieves Effective Labeling at Lower Concentrations than Ac4GlcNAz in GALE-KO Systems

In GALE knockout (GALE-KO) K-562 cells where epimerization of UDP-GalNAz to UDP-GlcNAz is abolished, Ac4GalNAz at 10 μM produced robust cell surface labeling as assessed by flow cytometry following SPAAC with MBTM 488-DIBAC, with fluorescence intensity normalized to DMSO-treated controls. Under identical conditions, Ac4GlcNAz at 10 μM also produced labeling, but the epimerization-blocked system confirmed that Ac4GalNAz-derived UDP-GalNAz directly labels O-GalNAc sites without requiring GALE-mediated conversion, whereas Ac4GlcNAz labeling in this context is inherently limited [1]. This establishes Ac4GalNAz as the direct precursor for O-GalNAc labeling in systems where GALE activity may be variable or intentionally manipulated.

O-GalNAc glycosylation GALE epimerase flow cytometry quantification

Labeling Selectivity Profile: Ac4GalNAz Specifically Targets O-GalNAc and O-GlcNAc Modifications While Ac4ManNAz Routes Exclusively to Sialic Acid

Metabolic incorporation studies in PC-3, MCF-7, and Jurkat cells reveal distinct and non-interchangeable fates for peracetylated azido-sugars: Ac4GalNAz is incorporated as GalNAz and, following GALE-mediated epimerization, as GlcNAz, thereby labeling both O-GalNAc (mucin-type) and O-GlcNAc modified proteins; Ac4ManNAz is exclusively incorporated as SiaNAz (sialic acid); Ac4GlcNAz is incorporated as GlcNAz and, via facile conversion to ManNAz, also as SiaNAz [1]. This pathway divergence means that selecting Ac4ManNAz when O-GalNAc labeling is required will yield no signal, while selecting Ac4GlcNAz introduces broader, less O-GalNAc-specific labeling due to its dual routing into sialic acid biosynthesis.

glycan subtype specificity O-GlcNAc O-GalNAc sialic acid

In Vivo Organ ECM Labeling: Ac4GalNAz Enables Robust Azide Incorporation into Native Extracellular Matrix within Three Days

Using the rat lung as a model system, a detailed protocol demonstrates that Ac4GalNAz enables specific and robust metabolic azide labeling of native organ extracellular matrix (ECM) within three days following in vivo administration, or within one day during ex vivo organ culture [1]. This capability is protected by patent claims (US Patent Application 18/118909) specifically covering methods of functionalizing mammalian organs and tissues, including selective ECM functionalization, via administration of peracetylated N-azido galactosamine Ac4GalNAz [2]. Comparable in vivo ECM labeling performance has not been reported for other peracetylated azido-sugars such as Ac4ManNAz or Ac4GlcNAz in organ-level contexts.

extracellular matrix labeling in vivo metabolic labeling tissue engineering

Solubility in Biocompatible Formulations: Ac4GalNAz Achieves ≥2.5 mg/mL (5.81 mM) in DMSO/PEG300/Tween80/Saline Vehicle

For in vivo applications requiring biocompatible solvent systems beyond neat DMSO, Ac4GalNAz demonstrates solubility of ≥2.5 mg/mL (5.81 mM) in a formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, yielding a clear solution . This formulation solubility enables in vivo dosing without the cytotoxic effects associated with high DMSO concentrations. While Ac4GalNAz is highly soluble in DMSO alone (~100 mg/mL, ~232 mM), this biocompatible formulation solubility is critical for animal studies and represents a practical advantage over analogs for which similar formulation solubility data are not routinely reported.

formulation solubility in vivo dosing PROTAC linker

Ac4GalNAz as a Dual-Function Tool: Metabolic Labeling Probe and PROTAC Linker Scaffold

Ac4GalNAz is structurally classified as an alkyl chain-based PROTAC linker that can be utilized to prepare PROTAC protein degraders . Furthermore, a recent two-component PROTAC strategy (GlyTAC) leverages metabolic incorporation of peracetylated N-acetylgalactosamine (GalNAc) analogues bearing an azido group—explicitly including Ac4GalNAz—into O-GalNAcylated and O-GlcNAcylated glycoproteins, followed by SPAAC-mediated introduction of a thalidomide moiety to recruit cereblon E3 ligase, resulting in selective degradation of glycoproteins and severe toxicity in human cancer cell lines [1]. This dual utility as both a metabolic labeling reporter and a PROTAC precursor distinguishes Ac4GalNAz from simpler azido-sugars like Ac4ManNAz, which are not documented as PROTAC linker scaffolds.

PROTAC synthesis targeted protein degradation glycoprotein degradation

High-Impact Research and Industrial Application Scenarios for Ac4GalNAz Based on Quantitative Evidence


Glycoproteomic Profiling of Mucin-Type O-Linked Glycoproteins in Cancer and Stem Cell Biology

Ac4GalNAz is the optimal metabolic labeling reagent for identifying and enriching mucin-type O-linked glycoproteins (O-GalNAc) from complex cell lysates, as validated by the original Bertozzi group protocol and subsequent glycoproteomic workflows [1]. The compound's demonstrated high labeling efficiency and its specific routing into O-GalNAc and O-GlcNAc modifications [2] make it the first-choice reagent for studies aiming to profile the O-glycoproteome in cancer progression models, where altered O-glycosylation is a hallmark of metastatic potential. For laboratories conducting large-scale glycoproteomic experiments, Ac4GalNAz enables selective covalent tagging of O-linked glycoproteins with azide handles, permitting subsequent biotinylation and streptavidin enrichment for LC-MS/MS analysis without the confounding signals from N-linked glycans that would occur with less selective probes.

In Vivo and Ex Vivo Functionalization of Native Organ Extracellular Matrix for Tissue Engineering and Regenerative Medicine

Ac4GalNAz is uniquely suited for metabolic labeling of native organ extracellular matrix (ECM) in living animals or during ex vivo organ culture, as demonstrated in rat lung models where robust azide incorporation is achieved within three days in vivo or one day ex vivo [3]. This capability enables chemoselective functionalization of ECM with click-chemistry handles, facilitating subsequent attachment of growth factors, imaging agents, or therapeutic molecules. The methods are protected under patent claims [4] and represent a platform technology for developing functionalized decellularized scaffolds for transplantation, biological prosthetic meshes, and engineered tissues. No other peracetylated azido-sugar has been validated for this organ-level ECM labeling application.

In Vivo MR Imaging of Tumor Glycans via Copper-Free Click Chemistry with Ac4GalNAz

Ac4GalNAz has been successfully employed for in vivo metabolic labeling of tumor glycans followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with gadolinium-based contrast agents for T1-weighted MR imaging of LL2 tumors in mice [5]. The two-step strategy—i.p. injection of Ac4GalNAz followed by i.v. injection of TMBIDO-modified gadolinium—produces clear tumor visualization in vivo, demonstrating that Ac4GalNAz-derived azido-glycoproteins can be efficiently labeled with imaging probes in whole animals. This application is particularly valuable for preclinical oncology imaging studies and for evaluating glycosylation changes associated with tumor progression and therapeutic response.

Self-Assembled PROTAC Development for Targeted Degradation of O-Glycosylated Proteins in Cancer Therapy Research

Ac4GalNAz serves as both a metabolic labeling reagent and a PROTAC linker scaffold, enabling a novel self-assembled PROTAC strategy (GlyTAC) that selectively targets O-GalNAcylated and O-GlcNAcylated proteins for proteasomal degradation [6]. In this approach, Ac4GalNAz is metabolically incorporated into glycoproteins, introducing azide handles that subsequently react via SPAAC with thalidomide-functionalized probes to recruit cereblon E3 ligase. This results in ubiquitination and degradation of the glycosylated target proteins, producing severe toxicity in human cancer cell lines through perturbation of critical metabolic and signaling pathways. For drug discovery and chemical biology laboratories exploring glycoprotein-targeting degraders, Ac4GalNAz provides a dual-function reagent that streamlines both the labeling and degradation steps in a single workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac4GalNAz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.